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Coconut oil fatty acids - 67701-05-7

Coconut oil fatty acids

Catalog Number: EVT-1506993
CAS Number: 67701-05-7
Molecular Formula: (C2H4O)nC18H36O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Coconut oil is extracted from the dried kernel of the coconut, known as copra. The extraction process can vary, but it typically involves pressing or solvent extraction methods. Virgin coconut oil is produced through a method that avoids heat and chemicals, preserving its natural properties and nutrients .

Classification

Coconut oil fatty acids can be classified into several categories based on their chain length:

  • Short-chain fatty acids (less than six carbons)
  • Medium-chain fatty acids (six to twelve carbons), primarily lauric acid (45-56%)
  • Long-chain fatty acids (more than twelve carbons)

The high proportion of medium-chain fatty acids distinguishes coconut oil from other vegetable oils .

Synthesis Analysis

Methods

The synthesis of coconut oil fatty acids can occur through various chemical processes including:

  • Glycerolysis: A reaction where triglycerides in coconut oil react with glycerol to form monoglycerides and diglycerides.
  • Amidation: Following glycerolysis, the resulting glycerides can undergo amidation to produce amine-based polyols .

Technical Details

Recent studies have explored novel mechanisms for synthesizing derivatives of coconut oil. For example, a sequential glycerolysis and amidation process has been developed to create hydroxyl-rich polyols suitable for polyurethane applications. The reaction conditions typically involve moderate temperatures and specific catalysts to optimize yield and functionalization .

Molecular Structure Analysis

Structure

Coconut oil primarily consists of triglycerides, which are esters formed from glycerol and three fatty acid chains. The molecular structure can be represented as:

Triglyceride=Glycerol+3×Fatty Acid\text{Triglyceride}=\text{Glycerol}+3\times \text{Fatty Acid}

The predominant fatty acids in coconut oil include:

  • Lauric acid (C12:0)
  • Myristic acid (C14:0)
  • Palmitic acid (C16:0)

Data

The average composition of coconut oil includes approximately:

  • 45-56% lauric acid
  • 16-21% myristic acid
  • 8-10% palmitic acid
    These fatty acids contribute to the oil's unique properties and health benefits .
Chemical Reactions Analysis

Reactions

Coconut oil undergoes various chemical reactions that enhance its utility:

  1. Hydrogenation: Converts unsaturated fats into saturated fats.
  2. Esterification: Forms esters by reacting fatty acids with alcohols.
  3. Transesterification: Produces biodiesel from triglycerides by reacting with methanol or ethanol.

Technical Details

In the context of synthesizing biosurfactants from coconut oil, reactions such as esterification have been employed to modify the interfacial properties of the resulting compounds. Characterization techniques like Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy are used to confirm the formation of desired products .

Mechanism of Action

Process

The metabolic pathway of medium-chain fatty acids differs significantly from that of long-chain fatty acids. Medium-chain fatty acids are rapidly absorbed in the gastrointestinal tract and transported directly to the liver, where they are oxidized for energy or converted into ketones.

Data

Studies have shown that dietary supplementation with virgin coconut oil influences lipid metabolism by upregulating genes involved in fatty acid oxidation while downregulating those involved in lipogenesis. This regulation is mediated through pathways involving peroxisome proliferator-activated receptor alpha .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to pale yellow liquid or solid at room temperature.
  • Melting Point: Approximately 24 °C (76 °F).
  • Odor: Characteristic coconut scent.

Chemical Properties

  • Iodine Value: Low (indicating high saturation).
  • Saponification Value: High (indicating a high proportion of free fatty acids).
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.

These properties contribute to its stability against oxidation and its suitability for various applications .

Applications

Scientific Uses

Coconut oil fatty acids have a wide range of applications across different fields:

  • Nutritional Supplements: Medium-chain triglycerides are used as dietary supplements for energy production.
  • Cosmetics: Emollient properties make it a popular ingredient in skin care products.
  • Pharmaceuticals: Utilized as excipients in drug formulations due to their biocompatibility.
  • Biosurfactants: Coconut oil-derived biosurfactants are being explored for eco-friendly cleaning products due to their surface-active properties .
Composition and Classification of Coconut Oil Fatty Acids

Fatty Acid Profile: Saturated vs. Unsaturated Components

Coconut oil is distinguished by its exceptionally high saturated fat content, comprising 82.5–92% of its total fatty acid composition [1] [7] [8]. The saturated fatty acids (SFAs) include lauric acid (C12:0, 45–56%), myristic acid (C14:0, 16–21%), palmitic acid (C16:0, 7.5–10.2%), and caprylic/capric acids (C8:0–C10:0, 6–15%) [1] [8]. Monounsaturated fatty acids (MUFAs), primarily oleic acid (C18:1), constitute only 6–6.5%, while polyunsaturated fatty acids (PUFAs) such as linoleic acid (C18:2) make up a negligible 1.7–2% [1] [3]. This high SFA content grants coconut oil oxidative stability and a solid texture at room temperature (melting point: 24–25°C) but also places it among the most saturated edible oils [1] [8].

Table 1: Fatty Acid Composition of Coconut Oil

Fatty AcidCarbon ChainConcentration (%)Classification
Lauric acidC12:045–56Saturated
Myristic acidC14:016–21Saturated
Palmitic acidC16:07.5–10.2Saturated
Caprylic acidC8:06–8Saturated
Capric acidC10:05–7Saturated
Oleic acidC18:16–6.5Monounsaturated
Linoleic acidC18:21.5–2Polyunsaturated

Data compiled from [1] [7] [8]

Dominance of Medium-Chain Fatty Acids (MCFAs)

Medium-chain fatty acids (MCFAs), defined by carbon chain lengths of 6–12 atoms, constitute 60–65% of coconut oil’s fatty acids [1] [2] [8]. Unlike long-chain fatty acids (LCFAs), MCFAs are absorbed directly into the portal circulation without re-esterification, enabling rapid hepatic metabolism for energy production rather than adipose storage [2] [5]. This metabolic pathway underpins their functional uniqueness.

Lauric Acid (C12:0): Structural and Functional Characteristics

Lauric acid (C12:0) is the most abundant MCFA in coconut oil (45–56%) [1] [8]. Structurally, its 12-carbon chain and molecular weight of 200.32 g/mol facilitate antimicrobial activity by disrupting lipid membranes of pathogens [5] [8]. Functionally, it serves as a precursor to monolaurin, a compound with demonstrated antiviral and antibacterial properties [8]. Lauric acid also exhibits higher oxidation rates than longer-chain SFAs, contributing to its preferential use as an energy source [2] [5].

Myristic Acid (C14:0) and Palmitic Acid (C16:0)

  • Myristic acid (C14:0): Comprising 16–21% of coconut oil, this 14-carbon SFA enhances protein myristoylation—a critical modification for cell signaling pathways [1] [8]. Though classified as an MCFA, its metabolic effects align more closely with LCFAs due to its dependence on carnitine-mediated mitochondrial transport [5].
  • Palmitic acid (C16:0): At 7.5–10.2%, palmitic acid is a key structural component of triglycerides. Its 16-carbon chain influences coconut oil’s melting point (35°C in isolated form) and contributes to emulsion stability in food products [1] [8]. Unlike lauric acid, it is more readily incorporated into adipose tissue [5].

Comparative Analysis with Other Tropical Oils (Palm Kernel, Lauric Oils)

Coconut oil belongs to the "lauric oil" category alongside palm kernel oil (PKO), both characterized by high lauric acid content and saturation levels [3] [8]. However, critical distinctions exist:

  • Saturation: Coconut oil contains 92% SFAs, exceeding PKO (82% SFAs) and palm oil (50% SFAs) [3] [8].
  • MCFA distribution: Lauric acid constitutes 45–56% of coconut oil versus 46–52% in PKO. Coconut oil has higher concentrations of caprylic/capric acids, while PKO contains more oleic acid (15% vs. 6.5%) [3] [8].
  • Industrial functionality: Coconut oil’s lower melting point (25°C vs. 28°C for PKO) makes it preferable for cosmetics requiring rapid skin absorption. PKO’s higher unsaturation lends stability to industrial lubricants [3] [8].

Table 2: Coconut Oil vs. Palm Kernel Oil and Palm Oil

ParameterCoconut OilPalm Kernel OilPalm Oil
Total SFA (%)928250
Lauric acid (%)45–5646–520.1–1
Oleic acid (%)6.51540
Linoleic acid (%)1.72.110
Melting point (°C)24–252835

Data sourced from [3] [5] [8]

Variability Based on Processing Methods (Virgin vs. Refined Coconut Oil)

Processing methods significantly alter minor components but preserve the core fatty acid profile:

  • Virgin Coconut Oil (VCO): Produced from fresh coconut meat via cold pressing or centrifugation without chemical refining [4] [6] [9]. VCO retains polyphenols (e.g., ferulic acid) and vitamin E (0.11 mg/100g), contributing to antioxidant activity [3] [6]. Its smoke point is 350°F (177°C), limiting high-heat applications [6] [9].
  • Refined Coconut Oil (RBD): Made from dried copra, then refined, bleached, and deodorized. Chemical solvents like hexane may be used, though steam refining is common in organic variants [1] [6] [9]. This removes polyphenols and yields a neutral flavor. The smoke point increases to 400–450°F (204–232°C) due to reduced free fatty acid content [6] [9]. Crucially, both forms retain identical MCFA composition (e.g., 63% medium-chain triglycerides) [4] [6].

Table 3: Virgin vs. Refined Coconut Oil Characteristics

PropertyVirgin Coconut OilRefined Coconut Oil
ProcessingCold-pressedChemical/steam refined
Flavor/AromaPronounced coconutNeutral
PolyphenolsHighMinimal
Smoke point350°F (177°C)400–450°F (204–232°C)
Lauric acid (%)45–5645–56
MCT content (%)6363

Adapted from [4] [6] [9]

Comprehensive Compound List

Properties

CAS Number

67701-05-7

Product Name

Coconut oil fatty acids

Molecular Formula

(C2H4O)nC18H36O2

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